2-Ethoxy-4-methylpyridine
Description
2-Ethoxy-4-methylpyridine is a pyridine derivative featuring an ethoxy (-OCH₂CH₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of the pyridine ring. Pyridine analogs with alkoxy and alkyl substituents are often explored in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects. For instance, pyridine derivatives with methoxy or ethoxy groups exhibit antifungal, antiarrhythmic, and pesticidal activities .
Properties
IUPAC Name |
2-ethoxy-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWPTJHFUQYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-methylpyridine with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-methylpyridine depends on its application. In biological systems, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Ethoxy-4-methylpyridine, highlighting substituents, molecular properties, and applications:
*Full name: 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity Ethoxy vs. Chlorine Substitution: Chlorinated pyridines (e.g., 2-Chloro-4-methyl derivatives) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions, such as halogen bonding .
Biological Activity
- Pyridine derivatives with ethoxy groups, such as pyriproxyfen, are widely used as pesticides due to their stability and target specificity .
- Compounds like 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile demonstrate antifungal and antiarrhythmic activities, likely due to the electron-withdrawing nitrile group enhancing electrophilic interactions .
Synthetic Accessibility
- Methoxy and ethoxy pyridines are typically synthesized via nucleophilic substitution or protective group strategies. For example, 4-Methoxypyridin-2-ylamine derivatives are prepared using magnesium-mediated coupling reactions .
- Chlorinated analogs require harsher conditions, such as Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, as seen in .
Structural and Spectroscopic Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
